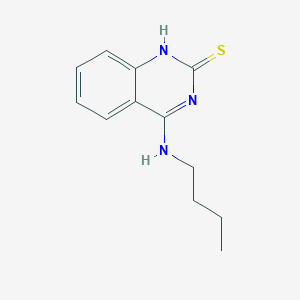

4-(butylamino)-1,2-dihydroquinazoline-2-thione

Description

Properties

IUPAC Name |

4-(butylamino)-1H-quinazoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-2-3-8-13-11-9-6-4-5-7-10(9)14-12(16)15-11/h4-7H,2-3,8H2,1H3,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXBJYOLVRMPLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=S)NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butylamino)-1,2-dihydroquinazoline-2-thione typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Butylamino Group: The butylamino group can be introduced via nucleophilic substitution reactions. For instance, 4-chloroquinazoline can be reacted with butylamine in the presence of a base such as triethylamine.

Formation of the Thione Group: The thione group can be introduced by treating the intermediate compound with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of 4-(butylamino)-1,2-dihydroquinazoline-2-thione may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(butylamino)-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-2-thione derivatives.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The butylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

Oxidation: Quinazoline-2-thione derivatives.

Reduction: Thiol-substituted quinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules: The compound serves as an important intermediate in synthesizing more complex heterocyclic compounds, facilitating the development of novel chemical entities with diverse functionalities.

Biology

- Antimicrobial Activity: Research indicates that derivatives of quinazoline can exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to 4-(butylamino)-1,2-dihydroquinazoline-2-thione can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Medicine

- Potential Therapeutic Agent: The compound has shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases. Its mechanism of action may involve the inhibition of specific enzymes or receptors critical for pathogen survival or tumor growth .

Industry

- Pharmaceutical and Agrochemical Intermediates: Due to its unique structure, it is used as an intermediate in the production of pharmaceuticals and agrochemicals, enhancing the efficiency of drug formulation processes.

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted on various quinazoline derivatives revealed that compounds with thione groups exhibited enhanced antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in improving biological activity. -

Therapeutic Potential in Oncology:

Research published in a peer-reviewed journal explored the effects of quinazoline derivatives on cancer cell lines. Results indicated that these compounds could induce apoptosis in malignant cells while sparing normal cells, suggesting their potential as targeted cancer therapies. -

Industrial Application:

A patent application described the use of quinazoline derivatives as intermediates in synthesizing agrochemicals aimed at pest control. The study emphasized the compound's role in developing environmentally friendly agricultural products.

Mechanism of Action

The mechanism of action of 4-(butylamino)-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings :

- The butylamino group balances lipophilicity and steric effects, optimizing interactions with hydrophobic enzyme pockets while maintaining moderate solubility .

- Substitution patterns directly correlate with inhibitory potency in kinase assays, as observed in structurally related quinazoline derivatives.

Substituent Variation in Ionic Liquids

Task-specific ionic liquids (TSILs) with butylamino-thio functional groups, such as TSIL5 ([1-((butylamino)thio)carboxamido)propyl-3-butylimide][PF6]), highlight the role of substituents in tuning properties:

Comparison Insights :

- The butylamino-thio group in TSIL5 facilitates hydrogen bonding, improving solvent capabilities for polar compounds.

- Longer alkyl chains (e.g., 2-ethylhexyl in TSIL3) increase hydrophobicity, making them suitable for non-aqueous extraction processes .

Comparison with Benzoate Derivatives

The benzoate ester 2-(dimethylamino)ethyl p-(butylamino)benzoate (C₁₅H₂₄N₂O₂) shares a butylamino group but differs in core structure:

Critical Differences :

- The thione group in the quinazoline derivative enables chelation of metal ions, which is absent in the ester-based compound.

- The ester group in the benzoate derivative confers higher reactivity under acidic or basic conditions, limiting its stability in biological systems .

Biological Activity

4-(butylamino)-1,2-dihydroquinazoline-2-thione, also known as a thioquinazoline derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant studies, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of 4-(butylamino)-1,2-dihydroquinazoline-2-thione is , with a molecular weight of approximately 196.28 g/mol. The structure features a quinazoline core substituted with a butylamino group and a thione functional group, which contributes to its unique biological properties.

The biological activity of 4-(butylamino)-1,2-dihydroquinazoline-2-thione is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

- Receptor Modulation : It interacts with various receptors, influencing signaling pathways related to pain and inflammation.

- Antioxidant Activity : The thione group may contribute to antioxidant properties by scavenging free radicals.

Biological Activity Studies

Numerous studies have investigated the biological activity of this compound:

- Anti-inflammatory Effects : In animal models, 4-(butylamino)-1,2-dihydroquinazoline-2-thione significantly reduced edema and inflammation markers. A study demonstrated a dose-dependent reduction in paw swelling following administration before inflammatory stimuli.

- Antitumor Activity : Research has indicated potential antitumor effects against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The compound exhibited cytotoxicity that was greater than some standard chemotherapeutic agents.

- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Comparative Analysis

The following table summarizes the biological activities of 4-(butylamino)-1,2-dihydroquinazoline-2-thione compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 4-(butylamino)-1,2-dihydroquinazoline-2-thione | C10H12N2S | Anti-inflammatory, antitumor, antimicrobial |

| 2-Amino-3-(4-fluoro-3-methoxyphenyl)propanoic acid | C10H12FNO3 | Enhanced anti-inflammatory effects |

| 3-(4-Methoxyphenyl)propanoic acid | C10H12O3 | Anti-inflammatory |

| 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | C10H8ClN3O2 | Antimicrobial |

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated that administration of 4-(butylamino)-1,2-dihydroquinazoline-2-thione resulted in significant reductions in inflammatory markers in rodent models. The results indicated a dose-dependent decrease in paw swelling when administered prior to inflammatory stimuli.

Case Study 2: Antitumor Activity

In vitro studies revealed that the compound exhibited cytotoxic effects on various cancer cell lines. Specifically, it showed significant inhibition of cell proliferation in MCF7 and HepG2 cells compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 4-(butylamino)-1,2-dihydroquinazoline-2-thione, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves condensation of a quinazoline precursor with thiourea derivatives under reflux conditions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature control : Maintain 80–100°C to avoid side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Intermediate hydrazides require inert atmospheres to prevent oxidation .

Q. Which analytical techniques are recommended for confirming the structural integrity of 4-(butylamino)-1,2-dihydroquinazoline-2-thione?

- Methodological Answer : Employ a multi-technique approach:

- NMR spectroscopy : 1H/13C NMR to verify proton/carbon environments (e.g., thione sulfur’s deshielding effect).

- FT-IR : Identify C=S stretches (~1200 cm⁻¹) and NH vibrations.

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]+).

- X-ray crystallography : Resolve bond angles and torsion angles, as demonstrated in triazole-thione analogs .

Advanced Research Questions

Q. How can computational chemistry approaches enhance the understanding of 4-(butylamino)-1,2-dihydroquinazoline-2-thione’s electronic properties and reaction mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) at the B3LYP/6-31G(d) level to predict reactivity.

- XRD-DFT synergy : Validate computational models using experimental bond lengths (e.g., C–S = 1.68 Å from crystallography). Recent studies on triazole-thiones used this approach to explain regioselectivity in nucleophilic substitutions .

Q. What methodologies address discrepancies in reported biological activities of 4-(butylamino)-1,2-dihydroquinazoline-2-thione derivatives?

- Methodological Answer :

- Purity validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities.

- Standardized bioassays : Follow CLSI guidelines for antimicrobial testing or NCI protocols for cytotoxicity.

- Structure-activity relationship (SAR) : Synthesize analogs with systematic substituent variations (e.g., alkyl chain length) to isolate pharmacophore contributions, as seen in triazole-thione studies .

Q. What advanced spectroscopic techniques are employed to study tautomeric equilibria in 4-(butylamino)-1,2-dihydroquinazoline-2-thione?

- Methodological Answer :

- Dynamic NMR (DNMR) : Monitor tautomeric interconversion rates at variable temperatures (25–100°C).

- X-ray photoelectron spectroscopy (XPS) : Quantify sulfur electron environments (thione vs. thiol forms).

- Solid-state 13C CP/MAS NMR : Resolve tautomer populations in crystalline phases, as applied to triazole-thiones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.